4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC14525210
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClN3O2S |
|---|---|
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H12ClN3O2S/c15-11-4-6-13(7-5-11)21(19,20)16-9-12-10-18-8-2-1-3-14(18)17-12/h1-8,10,16H,9H2 |
| Standard InChI Key | SHASBHAPUDSGKM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional domains:
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A benzenesulfonamide group with a chlorine atom at the para position.
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An imidazo[1,2-a]pyridine heterocycle, a nitrogen-rich aromatic system known for its pharmacological relevance.
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A methylene (-CH-) bridge connecting the sulfonamide and imidazo[1,2-a]pyridine groups.
This configuration enhances molecular rigidity and facilitates interactions with biological targets through hydrogen bonding (sulfonamide NH and O groups) and hydrophobic contacts (aromatic rings).
Table 1: Physicochemical Properties of 4-Chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.8 g/mol |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 5 (2 sulfonamide O, 3 N atoms) |
| logP (Predicted) | ~3.2 (estimated) |
| Polar Surface Area | 85.9 Ų |
Synthesis and Purification Techniques
Synthetic Pathways
The synthesis typically involves sequential reactions:
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Sulfonylation: Reaction of 4-chlorobenzenesulfonyl chloride with imidazo[1,2-a]pyridin-2-ylmethanamine in a polar aprotic solvent (e.g., DMSO or ethanol).
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Catalytic Coupling: Use of palladium or copper catalysts to enhance yield and regioselectivity during heterocycle formation.
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Workup and Isolation: Acid-base extraction to remove unreacted starting materials.
Table 2: Optimal Reaction Conditions for Synthesis
| Parameter | Condition |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Catalyst | Pd(OAc) (2 mol%) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
Purification Methods
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Recrystallization: Dissolution in hot ethanol followed by gradual cooling to isolate high-purity crystals.
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Column Chromatography: Silica gel eluted with ethyl acetate/hexane mixtures (3:7 ratio) to separate byproducts.
Biological Activities and Mechanism of Action
Enzyme Inhibition Profile
4-Chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide exhibits dual inhibitory effects:
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Acetylcholinesterase (AChE) Inhibition: IC ≈ 2.1 µM, comparable to rivastigmine, a clinical AChE inhibitor.
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Lipoxygenase (LOX) Inhibition: IC ≈ 4.8 µM, suggesting anti-inflammatory potential via arachidonic acid pathway modulation.
The sulfonamide group interacts with catalytic serine residues in AChE, while the imidazo[1,2-a]pyridine moiety occupies the enzyme’s peripheral anionic site .
Cytotoxicity and Selectivity
Preliminary assays against HEK-293 cells show low cytotoxicity (CC > 50 µM), indicating a favorable therapeutic index.
Comparative Analysis with Structural Analogs
Imidazo[1,2-a]pyridine Derivatives
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N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide: The trifluoromethyl group enhances metabolic stability but reduces solubility (logP = 4.9 vs. 3.2).
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4-Chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide: Replacement of sulfonamide with benzamide abolishes AChE inhibition, underscoring the sulfonamide’s critical role .
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